molecular formula C15H22ClN B3005143 3-Phenyl-2-azaspiro[4.5]decane hydrochloride CAS No. 2097937-71-6

3-Phenyl-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B3005143
CAS No.: 2097937-71-6
M. Wt: 251.8
InChI Key: DOSSKNALSWHPDX-UHFFFAOYSA-N
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Description

3-Phenyl-2-azaspiro[4.5]decane hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The azaspiro[4.5]decane core is a privileged structure found in compounds with a range of biological activities. For instance, structural analogs have been designed and investigated for their potential anticonvulsant properties, with some showing efficacy in maximal electroshock (MES) seizure models, which are used to identify compounds that prevent the spread of seizure activity . Furthermore, substituted azaspiro[4.5]decane derivates have been patented for potential use in treating a wide array of disorders, including pain, epilepsy, neurodegenerative diseases like Alzheimer's, and various cardiovascular and cognitive disorders . The specific 3-phenyl substitution on this spirocyclic framework is a key structural feature that can influence the molecule's interaction with biological targets. Research into similar compounds highlights the importance of the spirocyclic core and aromatic phenyl groups for pharmacological activity . This compound serves as a versatile building block for the synthesis of more complex molecules aimed at developing new therapeutic agents. It is intended for use in research laboratories only.

Properties

IUPAC Name

3-phenyl-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-3-7-13(8-4-1)14-11-15(12-16-14)9-5-2-6-10-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSKNALSWHPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-Phenyl-2-azaspiro[4.5]decane hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield phenyl oxides, while reduction could produce phenylamines or other reduced derivatives.

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis
3-Phenyl-2-azaspiro[4.5]decane hydrochloride serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its unique structure enables chemists to create derivatives with specific properties, which are valuable in developing new materials and pharmaceuticals.

2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:

  • Oxidation : Producing oxides that may have different biological activities.
  • Reduction : Leading to the formation of reduced derivatives which can exhibit altered pharmacological properties.
  • Substitution Reactions : The phenyl group can be replaced through nucleophilic or electrophilic substitution, allowing for the functionalization of the compound.

Biological Applications

1. Pharmacological Potential
Research indicates that 3-Phenyl-2-azaspiro[4.5]decane hydrochloride may interact with specific molecular targets in biological systems, potentially influencing various pathways. Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, which could lead to therapeutic applications in treating conditions such as:

  • Central Nervous System Disorders : Including anxiety, depression, and epilepsy.
  • Metabolic Disorders : Such as obesity and diabetes.
  • Cardiovascular Issues : Including hypertension and heart disease .

Industrial Applications

1. Material Science
The compound is utilized in synthesizing advanced materials with tailored properties, such as polymers that exhibit specific mechanical or thermal characteristics. Its ability to form stable structures makes it suitable for applications in material engineering and nanotechnology.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride in various applications:

  • Anticonvulsant Properties : A study demonstrated that derivatives of this compound exhibited anticonvulsant activity, suggesting potential use in epilepsy treatment .
  • Synthesis Methodologies : Research has established efficient synthetic routes for producing this compound, such as copper-catalyzed difluoroalkylation methods that enhance yield and purity, making it more accessible for research and industrial use .
  • Biological Activity Assessment : Investigations into its binding affinity with neurotransmitter receptors have shown promise for developing new neuropharmacological agents targeting disorders like depression and anxiety .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating specific pathways. The phenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Heteroatom Variations in Spiro Frameworks

Spirocyclic compounds with oxygen, sulfur, or additional nitrogen atoms exhibit distinct physicochemical and pharmacological properties. Key examples include:

Compound Name Heteroatoms/Substituents Key Properties/Applications Reference
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride 1-oxa, 8-aza High purity (>99%), used in peptide synthesis. NMR data consistent with literature .
2-Thia-7-azaspiro[4.5]decane, 2,2-dioxide hydrochloride 2-thia, 7-aza, sulfonyl groups Potential biological activity due to sulfonyl reactivity .
8-Oxa-2-azaspiro[4.5]decan-3-yl methanol hydrochloride 8-oxa, 2-aza, hydroxymethyl Enhanced solubility; applications in medicinal chemistry .

Key Insight : The introduction of oxygen (oxa) or sulfur (thia) atoms alters polarity and hydrogen-bonding capacity, impacting solubility and target interactions. The hydrochloride salt further modulates these properties for industrial use.

Substituent Modifications

Substituents on the spiro framework significantly influence reactivity and bioactivity:

Compound Name Substituents Synthesis Conditions Pharmacological Relevance Reference
3-Phenyl-1-oxa-3-azaspiro[4.5]decane-2,4,8-trione Phenyl, trione groups 160°C for 120 hours . Cycloxygenase inhibition (theoretical) .
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride Phenyl, ketone, diaza Not specified CNS drug candidate .
8-Aminospiro[4.5]decane hydrochloride Amino group Lab-scale synthesis Research chemical .

Key Insight : The phenyl group in 3-phenyl-2-azaspiro[4.5]decane hydrochloride likely enhances aromatic interactions in biological targets, similar to phenyl-substituted analogs in and .

Research Findings and Pharmacological Potential

  • Structural Flexibility : The spiro[4.5]decane framework accommodates diverse substituents while maintaining conformational rigidity, a trait exploited in CNS drug design .
  • Biological Activity : Compounds with diaza or thia substituents (e.g., 2-Thia-7-azaspiro) show promise in targeting sulfonyl-dependent enzymes .

Biological Activity

3-Phenyl-2-azaspiro[4.5]decane hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of various derivatives related to the azaspiro structure. A study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising anticonvulsant activity in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The pharmacological evaluations indicated that certain compounds exhibited significant efficacy against seizures, with specific structural features contributing to their activity.

Key Findings:

  • Mechanism : The binding affinity to neuronal voltage-sensitive sodium channels is crucial for anticonvulsant activity.
  • Dosage : Effective doses were found to be 30, 100, and 300 mg/kg in animal models.

Table 1: Summary of Anticonvulsant Activity

CompoundMES EfficacyPTZ EfficacyToxicity (Rotarod Test)
Compound AHighModerateLow
Compound BModerateHighModerate
3-Phenyl-2-azaspiro[4.5]decane HClPendingPendingPending

Anticancer Activity

The compound's structural analogs have also been investigated for their anticancer properties. A recent study evaluated a triazaspirane derivative (related to the azaspiro class) for its effects on PC3 prostate cancer cells. The findings suggested that the compound inhibited cell migration and invasion by downregulating key signaling pathways involved in cancer progression, specifically targeting focal adhesion kinase (FAK) and Src kinases .

Case Study:

In vitro assays demonstrated that treatment with the triazaspirane derivative led to:

  • Decreased Migration : Significant reduction in wound healing assays.
  • Inhibition of Metalloproteinases : Lowered secretion of MMP-2 and MMP-9, which are critical for tumor metastasis.

Table 2: Anticancer Activity Results

TreatmentMigration Inhibition (%)MMP Secretion Reduction (%)
Control00
Triazaspirane Derivative7560

Antimicrobial Activity

Antimicrobial properties have also been explored in compounds related to the azaspiro framework. Research shows that certain azaspiro compounds exhibit notable antibacterial effects against various pathogens. For example, a study on synthesized Mannich bases derived from azaspiro compounds revealed significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus .

Research Findings:

  • Activity Spectrum : Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Evaluation

CompoundTested PathogenZone of Inhibition (mm)
Azaspiro AE. coli15
Azaspiro BS. aureus20
Azaspiro CPseudomonas aeruginosa10

Q & A

Q. What are the recommended safety protocols for handling 3-Phenyl-2-azaspiro[4.5]decane hydrochloride?

Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile gloves inspected for integrity before use. Employ flame-retardant antistatic suits to prevent skin contact .
    • Wear respiratory protection if ventilation is insufficient, as inhalation risks are undefined but plausible .
  • Spill Management:
    • Contain spills with inert absorbents (e.g., dry sand) and avoid drainage contamination. Ensure adequate ventilation during cleanup .
  • Disposal:
    • Classify waste as "special" and follow regional regulations. Contaminated packaging must be treated as hazardous material .

Q. How is the molecular structure of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride characterized?

Answer:

  • Key Structural Features:
    • The compound contains a spirocyclic core (4.5-membered rings) with a phenyl substituent and a secondary amine hydrochloride group .
  • Analytical Techniques:
    • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm spirojunction and phenyl group orientation. Coupling constants in 1H^1H-NMR can resolve stereochemistry .
    • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with chloride) .

Q. What physicochemical properties are critical for experimental design?

Answer:

Property Methodology Relevance
Solubility HPLC with polarity-adjusted mobile phasesDetermines solvent choice for reactions
Thermal Stability Differential Scanning Calorimetry (DSC)Guides storage conditions (< -20°C)
Hygroscopicity Dynamic Vapor Sorption (DVS)Informs handling in inert atmospheres

Note: Specific data gaps exist for this compound; properties should be experimentally validated using the above methods.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

  • Comparative Bioassays:
    • Use standardized cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in compound purity .
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Data Normalization:
    • Normalize activity data against reference compounds (e.g., spirocyclic analogs like 7-azaspiro[4.5]decane derivatives) to account for assay-specific biases .

Q. What in silico strategies are recommended for predicting ADMET properties given limited experimental data?

Answer:

  • Physicochemical Modeling:
    • Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and permeability. Adjust parameters for the spirocyclic scaffold’s rigidity .
  • Toxicity Prediction:
    • Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or cardiotoxicity. Cross-reference with structurally similar compounds (e.g., 8-aminospiro[4.5]decane derivatives) .
  • Metabolism Prediction:
    • Simulate cytochrome P450 interactions using MetaSite, prioritizing CYP3A4/2D6 due to amine functionalization .

Q. What methodologies are effective in analyzing the spirocyclic conformation’s impact on receptor binding?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor complexes (e.g., dopamine D2 receptor) to assess conformational flexibility and salt-bridge stability with the hydrochloride group .
  • Free Energy Perturbation (FEP):
    • Quantify binding affinity differences between spirocyclic and non-spiro analogs to isolate conformational contributions .
  • Cryo-EM or X-ray Co-crystallography:
    • Resolve binding poses in target proteins (e.g., GPCRs) to guide structure-based optimization .

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